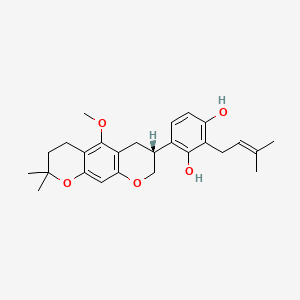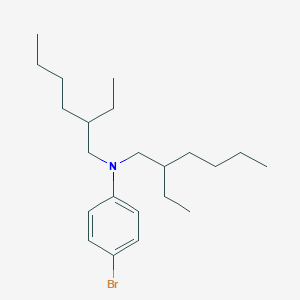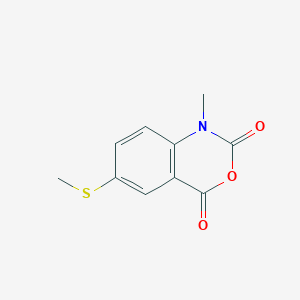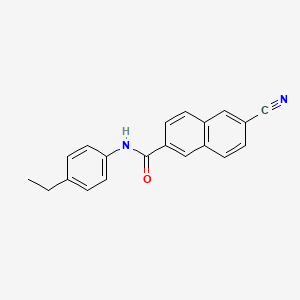
Kanzonol H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol H involves several steps, starting from basic flavonoid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Glycyrrhiza uralensis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions: Kanzonol H undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered biological activities .
科学的研究の応用
Kanzonol H has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.
作用機序
Kanzonol H exerts its effects through multiple molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
類似化合物との比較
Kanzonol H is compared with other similar flavonoid compounds such as:
Kanzonol F: Another isoprenoid-substituted flavonoid with similar antimicrobial properties.
Kanzonol G: An isoflavanone derivative with distinct anti-inflammatory activities.
Kanzonol I and J: Isoflavan derivatives with unique structural features and biological activities.
Uniqueness: this compound stands out due to its specific combination of antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for various applications .
特性
CAS番号 |
152511-46-1 |
|---|---|
分子式 |
C26H32O5 |
分子量 |
424.5 g/mol |
IUPAC名 |
4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1 |
InChIキー |
JRVDUBFSQWHYRJ-INIZCTEOSA-N |
異性体SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[3-[[methyl-[(4-nitrophenyl)methyl]carbamoyl]amino]phenyl]-1-[(4-nitrophenyl)methyl]urea](/img/structure/B15161717.png)

![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

